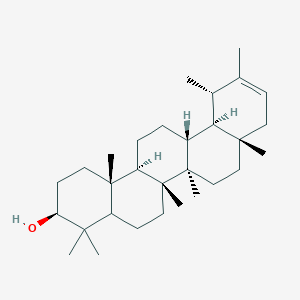
Thiamine(1+) triphosphate(4-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiamine(1+) triphosphate(4-) is a phosphorylated form of thiamine, also known as vitamin B1. It is a coenzyme that plays an important role in many biochemical processes in the body. Thiamine(1+) triphosphate(4-) is synthesized through a complex process involving several enzymes. It has been the subject of extensive scientific research, which has revealed its biochemical and physiological effects, as well as its potential applications in various fields.
Applications De Recherche Scientifique
1. Thiamine Derivatives in Human Tissues
Thiamine triphosphate (ThTP) is observed in various human tissues and might have unidentified physiological functions. Its distribution varies across different tissues, with a notable presence in the brain and muscle samples. ThTP is more abundant in humans than in rodents, potentially due to lower ThTPase activity, and its expression seems to correlate with cell differentiation (Gangolf et al., 2010).
2. Thiamine in Plant Metabolism
In plants, thiamine diphosphate (ThDP), a derivative of thiamine, serves as a crucial enzymatic cofactor in fundamental metabolic pathways like glycolysis. Research has also indicated that ThDP and its derivatives, including ThTP, have roles beyond being enzymatic cofactors, particularly in responding to stress conditions in plants (Goyer, 2010).
3. Thiamine Triphosphate in Cellular Metabolism
Thiamine and its phosphorylated derivatives, such as ThTP, are integral to cellular metabolism. ThTP's role in E. coli as a response to nutritional changes and its potential function in protein phosphorylation in animal cells are areas of active research. This illustrates the complexity of thiamine biochemistry beyond its known cofactor role (Bettendorff & Wins, 2009).
4. Thiamine Triphosphate in Bacteria and Mammals
ThTP is present across a wide range of organisms, including bacteria, fungi, plants, and mammals, suggesting a fundamental role in cell metabolism or signaling. Its concentration regulation in mammalian tissues involves specific thiamine triphosphatases. A decrease in ThTP content may contribute to symptoms observed during thiamine deficiency (Makarchikov et al., 2003).
5. Thiamine Triphosphate in Neurological Function
Thiamine, particularly ThTP, plays a critical role in brain function. Deficiency in thiamine and its derivatives can result in severe neurological conditions. ThTP's distinct properties at the neuronal membrane and its involvement in neurotransmitter metabolism underscore its importance in maintaining brain health (Butterworth, 2003).
Propriétés
Numéro CAS |
15666-52-1 |
|---|---|
Nom du produit |
Thiamine(1+) triphosphate(4-) |
Formule moléculaire |
C12H16N4O10P3S-3 |
Poids moléculaire |
501.27 g/mol |
Nom IUPAC |
[[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C12H19N4O10P3S/c1-8-11(30-7-16(8)6-10-5-14-9(2)15-12(10)13)3-4-24-28(20,21)26-29(22,23)25-27(17,18)19/h5,7H,3-4,6H2,1-2H3,(H5-,13,14,15,17,18,19,20,21,22,23)/p-3 |
Clé InChI |
IWLROWZYZPNOFC-UHFFFAOYSA-K |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-] |
SMILES canonique |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-] |
Synonymes |
Thiamin Triphosphate Thiamine Triphosphate Triphosphate, Thiamin Triphosphate, Thiamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















